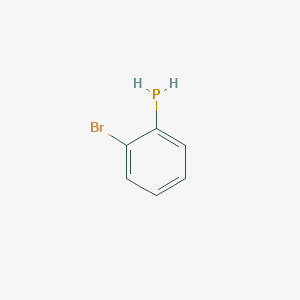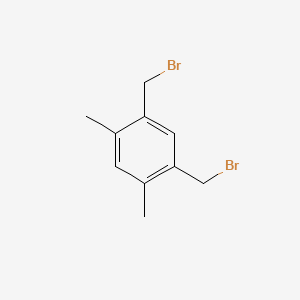
1,5-Bis(bromomethyl)-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(bromomethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromomethyl groups are attached to the 1st and 5th positions, and two methyl groups are attached to the 2nd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Bis(bromomethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) and a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Bis(bromomethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2,4-dimethylbenzene.
Applications De Recherche Scientifique
1,5-Bis(bromomethyl)-2,4-dimethylbenzene has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug delivery systems.
Material Science: Utilized in the fabrication of advanced materials such as metal-organic frameworks (MOFs) and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1,5-Bis(bromomethyl)-2,4-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The compound’s interactions with biological targets and pathways are under investigation, with studies focusing on its potential as a pharmacophore in drug design .
Comparaison Avec Des Composés Similaires
1,5-Bis(bromomethyl)naphthalene: Similar structure with a naphthalene core, used in organic synthesis and material science.
1,5-Bis(bromomethyl)-2,4-dibromobenzene: Contains additional bromine atoms, used in the synthesis of MOFs and other advanced materials.
Uniqueness: 1,5-Bis(bromomethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable intermediate in selective organic transformations.
Propriétés
Numéro CAS |
55231-59-9 |
|---|---|
Formule moléculaire |
C10H12Br2 |
Poids moléculaire |
292.01 g/mol |
Nom IUPAC |
1,5-bis(bromomethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H12Br2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6H2,1-2H3 |
Clé InChI |
YQZGCWVRYDWOMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CBr)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
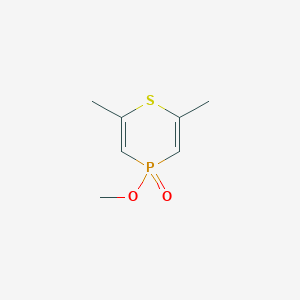

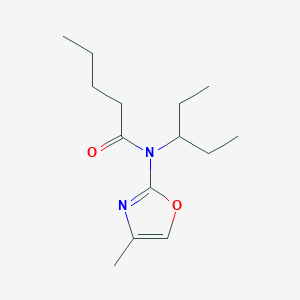
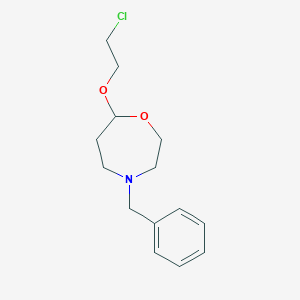
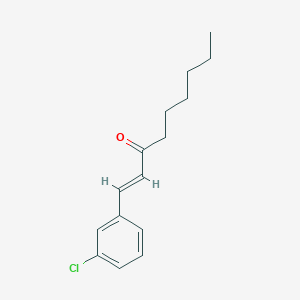
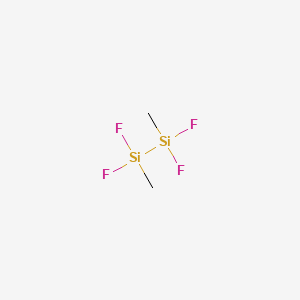
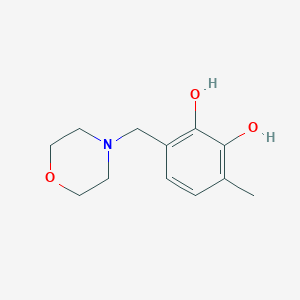
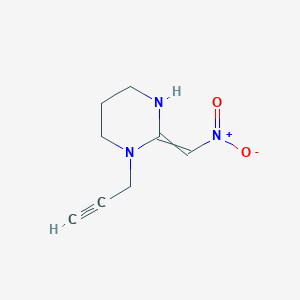
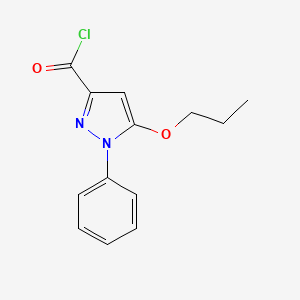
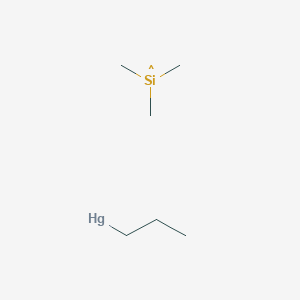
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
